Unique Δ6 Double Bond Retention in the α-Muricholic Acid Intermediate Route
Compound 61252-26-4 is specifically referenced as an intermediate in the synthesis of α-Muricholic Acid (α-MCA) [REFS-1, REFS-2]. In contrast to its closest structural analog, the 7-oxo derivative (CAS 96475-64-8), which contains a C-7 carbonyl and thus necessitates a different reduction sequence, 61252-26-4 maintains the original Δ6 unsaturation and lacks any oxidation at C-6 or C-7. This structural feature is essential for the directed introduction of the 6β-hydroxyl group characteristic of α-MCA [2].
| Evidence Dimension | Presence of Δ6 double bond and absence of C-7 oxidation |
|---|---|
| Target Compound Data | Δ6 present; C-7 unsubstituted (chol-6-en-24-oic acid derivative) |
| Comparator Or Baseline | 7-oxo derivative (CAS 96475-64-8): Δ6 absent; C-7 carbonyl (7-oxo-cholan-24-oic acid derivative) |
| Quantified Difference | Qualitative structural difference: alkene vs. saturated ketone |
| Conditions | Synthetic route context for α-MCA |
Why This Matters
This determines whether the C-6 functionalization step proceeds via alkene oxidation or requires ketone reduction, directly impacting both route design and final product identity; selecting the wrong intermediate leads to an entirely different synthesis pathway.
- [1] Coompo Research Chemicals. (n.d.). (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (Catalogue C230092) – Product Information. Retrieved from https://www.coompo.com/compounds/+3+alpha++5+beta+++3+++Ethoxycarbonyl+oxy+chol+6+en+24+oic+Acid+Methyl+Ester+C230092.html View Source
- [2] Iida, T., Momose, T., Tamura, T., Matsumoto, T., Chang, F. C., Goto, J., & Nambara, T. (1989). Potential bile acid metabolites. 14. Hyocholic and muricholic acid stereoisomers. Journal of Lipid Research, 30(8), 1267–1279. PMID: 2769078. View Source
